molecular formula C23H16ClN3 B6509415 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-33-5

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509415
CAS RN: 901006-33-5
M. Wt: 369.8 g/mol
InChI Key: JUSRLSLOHSKGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound of the pyrazoloquinoline family. This compound is of interest to scientists due to its potential applications in various scientific research areas. It is a synthetic molecule with a wide range of properties and potential uses.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has potential applications in various scientific research areas. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound is thought to act as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its ability to inhibit the production of pro-inflammatory cytokines, and its ability to inhibit the enzyme cyclooxygenase-2. However, there are some limitations to using this compound in laboratory experiments. These include its potential toxicity, its limited solubility in water, and its potential to interact with other compounds.

Future Directions

The potential future directions for 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include further research into its potential biochemical and physiological effects, its potential toxicity, and its potential interactions with other compounds. In addition, further research into its potential applications in various scientific research areas, such as its potential use as an anti-inflammatory agent, is needed. Finally, further research into its potential use as an inhibitor of the enzyme acetylcholinesterase is needed.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is typically achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 4-chloro-4-methyl-1-phenylpyrazol-3-one. The next step is a condensation reaction of 4-chloro-4-methyl-1-phenylpyrazol-3-one with 4-chlorobenzoyl chloride to yield a 4-chloro-3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline intermediate. The final step is a cyclization reaction of the intermediate with a base such as sodium hydroxide to yield the desired product.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-6-12-18(13-7-15)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)16-8-10-17(24)11-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSRLSLOHSKGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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